Capromorelin Tartrate

Description

Overview of Ghrelin Receptor Agonists and Growth Hormone Secretagogues

Growth hormone secretagogues are compounds that promote the secretion of growth hormone. goettingen-research-online.de They can act through different mechanisms, but a significant class, to which Capromorelin (B1582104) belongs, functions as agonists of the growth hormone secretagogue receptor (GHS-R), now more commonly known as the ghrelin receptor (GHS-R1a). goettingen-research-online.defrontiersin.org

Ghrelin, a peptide hormone primarily produced in the stomach, is the natural ligand for this receptor. goettingen-research-online.denih.gov The binding of ghrelin or a ghrelin receptor agonist to GHS-R1a initiates a signaling cascade that leads to the release of growth hormone. frontiersin.org This receptor is found in various parts of the body, including the hypothalamus and pituitary gland, which are key areas for the regulation of GH secretion. frontiersin.orgmdpi.com

The ghrelin receptor's role extends beyond GH regulation; it is also critically involved in appetite and food intake. mdpi.com Activation of the ghrelin receptor in the hypothalamus can stimulate hunger. mdpi.com Therefore, ghrelin receptor agonists, like Capromorelin, can mimic these effects, leading to both increased growth hormone levels and appetite stimulation. dvm360.comtodaysveterinarypractice.com

The development of orally active, small-molecule GHSs was a significant advancement, offering a more convenient alternative to injectable therapies for stimulating the GH axis. oup.comnih.gov Research into these compounds has been driven by the potential to address conditions related to GH deficiency and muscle wasting. goettingen-research-online.denih.gov

Historical Context of Capromorelin Tartrate Development

The journey of this compound from a laboratory compound to a subject of extensive research is rooted in the broader effort to understand and manipulate the growth hormone axis for therapeutic benefit.

Capromorelin was developed by Pfizer as an orally active, small-molecule growth hormone secretagogue. wikipedia.orgacs.org The primary goal was to create a compound that could effectively and safely stimulate the body's own production of growth hormone. oup.comacs.org This approach was seen as a potential alternative to direct administration of recombinant human growth hormone (rhGH), which requires injections. acs.orgnih.gov

Early research demonstrated that Capromorelin could potently stimulate GH secretion in various animal models and humans. oup.comnih.gov Studies showed that oral administration of Capromorelin led to significant, dose-dependent increases in serum GH and insulin-like growth factor-1 (IGF-1) levels. wikipedia.orgoup.com IGF-1 is a key mediator of the anabolic effects of growth hormone. A one-year clinical trial initiated in 1999 involving older adults found that Capromorelin treatment resulted in increased lean body mass. wikipedia.orgoup.com Specifically, at six months, participants receiving Capromorelin had an average increase of 1.4 kg in lean body mass compared to a 0.3 kg increase in the placebo group. oup.com

During the course of its development as a growth hormone secretagogue, another important effect of Capromorelin became evident: its ability to stimulate appetite. This was not entirely unexpected, given that it acts as a ghrelin receptor agonist, and ghrelin itself is a well-known orexigenic (appetite-stimulating) hormone. dvm360.comnih.gov

The appetite-stimulating properties of Capromorelin were systematically investigated in veterinary medicine. Studies in dogs demonstrated that oral administration of Capromorelin significantly increased food consumption and body weight. researchgate.net In a study with healthy Beagle dogs, those treated with Capromorelin showed a mean increase in food consumption of over 60% compared to the placebo group. researchgate.net This led to its approval by the U.S. Food and Drug Administration (FDA) as an appetite stimulant for dogs under the brand name Entyce. todaysveterinarypractice.comwikipedia.org

Further research has explored this effect in other species, including cats and pigeons, with studies showing increased food intake and weight gain. todaysveterinarypractice.comresearchgate.net This dual action of stimulating both growth hormone secretion and appetite has positioned Capromorelin as a compound of interest for conditions characterized by both muscle wasting and inappetence. dvm360.com

Structure

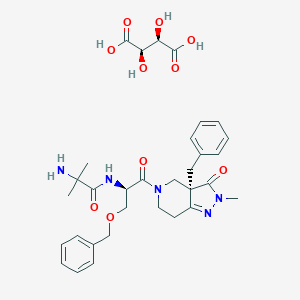

2D Structure

Properties

IUPAC Name |

N-[(2R)-1-[(3aR)-3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N5O4.C4H6O6/c1-27(2,29)25(35)30-22(18-37-17-21-12-8-5-9-13-21)24(34)33-15-14-23-28(19-33,26(36)32(3)31-23)16-20-10-6-4-7-11-20;5-1(3(7)8)2(6)4(9)10/h4-13,22H,14-19,29H2,1-3H3,(H,30,35);1-2,5-6H,(H,7,8)(H,9,10)/t22-,28-;1-,2-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGRJCMGMFLOET-MYPSAZMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)C3(C2)CC4=CC=CC=C4)C)N.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)[C@@]3(C2)CC4=CC=CC=C4)C)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193273-69-7 | |

| Record name | Capromorelin tartrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193273697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CAPROMORELIN TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4150VMF5EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacology of Capromorelin Tartrate

Ghrelin Receptor (GHS-R1a) Agonism

Capromorelin (B1582104) acts as an agonist at the GHS-R1a, mimicking the action of endogenous ghrelin. ncats.iowikipedia.org The GHS-R1a is a G protein-coupled receptor predominantly expressed in the anterior pituitary and hypothalamus, key areas involved in the regulation of GH release. medchemexpress.comtargetmol.com By binding to and activating these receptors, capromorelin initiates intracellular signaling pathways that result in the release of GH. elanco.comeuropa.eu

Capromorelin demonstrates high affinity and selectivity for the human GHS-R1a. taiclone.comimmunomart.com In competitive radioligand binding assays using membranes from HEK293 cells stably transfected with the human GHS-R1a, capromorelin exhibited a high binding affinity. glpbio.com

Table 1: Binding Affinity of Capromorelin for hGHS-R1a

| Compound | Receptor | Ki (nM) |

| Capromorelin | hGHS-R1a | 7 |

Ki represents the inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity. adooq.comglpbio.commedchemexpress.comtargetmol.comtaiclone.comimmunomart.comtargetmol.commedchemexpress.comabmole.comdcchemicals.comglpbio.com

The agonistic activity of capromorelin at the GHS-R1a has been further characterized in various in vitro cellular models, demonstrating its ability to stimulate GH release and induce intracellular signaling.

In primary cultures of rat pituitary cells, capromorelin has been shown to be a potent stimulator of GH release. caymanchem.comvulcanchem.com It induces a concentration-dependent increase in the secretion of GH from these cells. abmole.com The potency of capromorelin in this assay is highlighted by its low effective concentration required to elicit a half-maximal response (EC₅₀). taiclone.combiomart.cn Furthermore, capromorelin has been observed to stimulate intracellular calcium mobilization in these primary rat pituitary cells at nanomolar concentrations. caymanchem.com

Table 2: In Vitro Activity of Capromorelin in Rat Pituitary Cells

| Parameter | Value (nM) |

| EC₅₀ for GH Release | 3 |

EC₅₀ represents the concentration of a drug that gives a half-maximal response. glpbio.comcaymanchem.comtaiclone.comimmunomart.comtargetmol.comabmole.comdcchemicals.comglpbio.comvulcanchem.combiomart.cnsigmaaldrich.commedkoo.com

Studies utilizing human embryonic kidney (HEK293) cells that have been genetically modified to stably express the human GHS-R1a provide a specific system for examining the direct effects of compounds on this receptor. In these cells, capromorelin has been shown to effectively induce intracellular signaling cascades upon binding to the hGHS-R1a. glpbio.comtaiclone.com

In Vitro Studies of GH Release and Intracellular Calcium Mobilization

Molecular Mechanisms of Action

The primary molecular mechanism of action for capromorelin is the activation of the GHS-R1a, which leads to the stimulation of GH secretion. elanco.comeuropa.eu This process involves a complex interplay of signaling pathways within the pituitary gland.

By binding to the GHS-R1a on somatotroph cells in the anterior pituitary, capromorelin triggers the release of GH. caymanchem.comelanco.comvulcanchem.com This effect is a hallmark of ghrelin receptor agonists. nih.gov The secreted GH then enters the circulation and can act on various tissues throughout the body, often stimulating the liver to produce insulin-like growth factor 1 (IGF-1). elanco.com Research has confirmed that capromorelin directly elevates levels of both growth hormone and IGF-1. wikipedia.org

Induction of Insulin-like Growth Factor 1 (IGF-1) Release

The administration of capromorelin leads to a significant and sustained increase in the circulating levels of Insulin-like Growth Factor 1 (IGF-1). todaysveterinarypractice.comnih.gov This effect is a direct downstream consequence of capromorelin's primary action on the pituitary gland, which is the stimulation of Growth Hormone (GH) release. researchgate.neteuropa.eu The elevated GH levels subsequently act on the liver, the primary site of IGF-1 synthesis, to increase its production and secretion. todaysveterinarypractice.comeuropa.eu

Research in healthy adult Beagle dogs has demonstrated this effect clearly. Following oral administration of capromorelin, serum IGF-1 concentrations increased on the first day of treatment. nih.govresearchgate.net This elevation was not transient; the IGF-1 levels remained consistently high throughout a 7-day study period and only returned to baseline levels two days after the cessation of treatment. nih.govresearchgate.netresearchgate.net This sustained increase in IGF-1 is a key differentiator from the more pulsatile release of GH, which tends to return to baseline within hours after administration. researchgate.netnih.govdrjohnson.com For instance, in one study, while the initial GH surge returned to baseline by 8 hours post-dose, the induced increase in IGF-1 was sustained through day 7. nih.govresearchgate.net

Similarly, studies in cats have shown that treatment with capromorelin results in a sustained increase in IGF-1 levels. nih.gov This consistent elevation of IGF-1 is believed to contribute to some of the compound's broader physiological effects, such as potential increases in lean muscle mass. nih.govtodaysveterinarypractice.com

| Study Parameter | Observation | Timeframe | Source |

|---|---|---|---|

| Initial IGF-1 Response | Concentrations increased compared to placebo. | Day 1 | nih.gov |

| Sustained IGF-1 Levels | Concentrations remained elevated with daily dosing. | Through Day 7 | researchgate.netnih.govresearchgate.net |

| Post-Treatment Normalization | Serum levels returned to pre-study concentrations. | 2 days after treatment cessation | nih.govresearchgate.net |

Influence on Hypothalamic Pathways

Capromorelin exerts a significant influence on the central nervous system by directly targeting hypothalamic pathways involved in the regulation of energy balance and food intake. nih.govvulcanchem.com The hypothalamus contains a high density of ghrelin receptors (GHS-R1a), which are key to mediating the orexigenic (appetite-stimulating) effects of ghrelin. nih.govresearchgate.net As a ghrelin receptor agonist, capromorelin mimics the action of endogenous ghrelin, binding to these same receptors in the hypothalamus to stimulate appetite. todaysveterinarypractice.comnih.goveuropa.eu

Ghrelin is the only known circulating hormone with a stimulatory influence on orexigenic neurons, and it is considered a primary initiator of feeding behavior. todaysveterinarypractice.com By activating the GHS-R1a, capromorelin effectively hijacks this natural pathway. This binding event triggers signaling cascades within specific neural populations in the hypothalamus, such as those in the arcuate nucleus, which are critical for controlling the sensation of hunger and promoting food intake. nih.govresearchgate.net This direct central action on the brain's appetite control centers is a core component of capromorelin's pharmacological profile. nih.goveuropa.eu

Effect on Pituitary Gland Function

Capromorelin directly stimulates the anterior pituitary gland to secrete Growth Hormone (GH). researchgate.nettodaysveterinarypractice.comeuropa.eu This action is mediated by its binding to the GHS-R1a located on somatotroph cells within the pituitary. researchgate.neteuropa.eu This interaction makes capromorelin a member of the class of compounds known as growth hormone secretagogues (GHS). nih.govmedkoo.com

In vitro studies using primary pituitary cells from rats have confirmed this direct effect. In these cell cultures, capromorelin was shown to stimulate the release of GH in a dose-dependent manner. caymanchem.combertin-bioreagent.comresearchgate.net Furthermore, the binding of capromorelin to its receptor on these pituitary cells initiates intracellular signaling events, including the mobilization of intracellular calcium, which is a critical step in the process of hormone secretion. caymanchem.combertin-bioreagent.comcaymanchem.com

In vivo studies in dogs have shown that oral administration of capromorelin leads to a rapid increase in serum GH concentrations, typically peaking within 30 minutes to an hour post-dose. drjohnson.com However, this GH surge is generally short-lived, with levels returning to baseline within approximately 8 hours. researchgate.netnih.govdrjohnson.com The magnitude of this GH stimulation can become attenuated with repeated daily administration, a phenomenon potentially linked to the negative feedback from the sustained high levels of IGF-1. researchgate.netresearchgate.net

| Parameter | Value | Description | Source |

|---|---|---|---|

| EC50 | 3 nM | The effective concentration required to induce 50% of the maximal GH secretion response. | caymanchem.combertin-bioreagent.comscientificlabs.ieabmole.comncats.io |

| Ki | 7 nM | The binding affinity of capromorelin for the human GHS-R1a. | medkoo.comscientificlabs.ieabmole.comglpbio.comabmole.com |

| Cellular Mechanism | Stimulates intracellular calcium mobilization. | A key signaling event leading to hormone release. | caymanchem.combertin-bioreagent.comcaymanchem.com |

Preclinical Research and Animal Models

Pharmacodynamics in Animal Models

Capromorelin (B1582104), a ghrelin receptor agonist, has been evaluated in several animal models to characterize its pharmacodynamic effects, primarily its ability to stimulate growth hormone (GH) and insulin-like growth factor 1 (IGF-1) secretion. nih.govwikipedia.orgcaymanchem.comcaymanchem.com These studies have provided insights into its mechanism of action and dose-related effects.

Studies in various animal models have demonstrated a clear dose-dependent effect of capromorelin on the secretion of GH and IGF-1.

In a study involving healthy adult Beagle dogs, oral administration of capromorelin at doses of 3.0 mg/kg once daily, 4.5 mg/kg once daily, or 3.0 mg/kg twice daily resulted in significant increases in serum GH concentrations. nih.gov Similarly, in laboratory cats, treatment with 6 mg/kg of capromorelin led to increased levels of both GH and IGF-1 when compared to a placebo group. nih.gov

Research in rats has also confirmed this dose-response relationship. Intravenous administration of capromorelin increased serum GH levels with an ED₅₀ of 0.04 mg/kg. caymanchem.comcaymanchem.com Furthermore, oral dosing in rats and dogs has been shown to cause GH release. nih.gov In primary rat pituitary cells, capromorelin stimulated GH release with an EC₅₀ value of 3 nM. caymanchem.comcaymanchem.com

The following table summarizes the dose-response findings in different animal models:

| Animal Model | Dose/Concentration | Effect on GH | Effect on IGF-1 | Source |

|---|---|---|---|---|

| Beagle Dogs | 3.0 mg/kg SID, 4.5 mg/kg SID, 3.0 mg/kg BID | Increased | Sustained Increase | nih.gov |

| Cats | 6 mg/kg | Increased | Increased | nih.gov |

| Rats (in vivo) | ED₅₀ = 0.04 mg/kg (i.v.) | Increased | Not specified | caymanchem.comcaymanchem.com |

| Rat Pituitary Cells (in vitro) | EC₅₀ = 3 nM | Stimulated Release | Not applicable | caymanchem.comcaymanchem.com |

The temporal effects of capromorelin on GH and IGF-1 have been characterized. Following a single oral dose in Beagle dogs, serum GH levels increase and then return to baseline concentrations within 8 hours. nih.govnih.gov This is likely due to the negative feedback loop involving IGF-1. nih.gov

In contrast to the transient increase in GH, serum IGF-1 concentrations, which rise following GH stimulation, remain elevated for a longer duration. nih.govnih.gov In a 7-day study with Beagle dogs, IGF-1 levels increased on the first day of treatment and this elevation was sustained throughout the 7-day period. nih.gov The sustained increase in IGF-1 is a key pharmacodynamic feature of capromorelin. nih.gov

Repeated daily administration of capromorelin has been shown to lead to an attenuation of the GH response. In a laboratory study with Beagle dogs receiving daily oral doses for 7 days, the magnitude of the GH increase was less on days 4 and 7 compared to the initial dose on day 1. nih.govnih.gov This attenuation is thought to be a result of the negative feedback on GH secretion from the persistently elevated levels of IGF-1. nih.gov

Despite the blunted GH peak with subsequent doses, capromorelin administration continued to stimulate serum GH above baseline levels after 7 days of treatment. nih.gov This indicates that while the acute response is diminished, the drug maintains its ability to stimulate the GH axis.

Pharmacokinetic Properties in Animal Models

The pharmacokinetic profile of capromorelin has been investigated in several animal species to understand its absorption, distribution, metabolism, and excretion.

Following oral administration, capromorelin is rapidly absorbed. In cats, the time to maximum serum concentration (Tmax) was observed at 0.35 hours when administered without food. defra.gov.uk In dogs, the mean Tmax is approximately 0.83 hours, suggesting that absorption occurs in the proximal gastrointestinal tract. nih.govresearchgate.net Studies in rats also indicate relatively fast absorption after oral dosing. europa.eu

The binding of capromorelin to plasma proteins in cats was found to be moderate, at 61%. defra.gov.uk In dogs, after oral administration of radio-labelled capromorelin, the radioactivity was excreted in both urine (37%) and feces (62%). nih.govresearchgate.net

The following table summarizes the absorption characteristics of capromorelin in different animal models:

| Animal Model | Parameter | Value | Source |

|---|---|---|---|

| Cats | Tmax (oral, without food) | 0.35 hours | defra.gov.uk |

| Dogs | Tmax (oral) | 0.83 hours (mean) | nih.govresearchgate.net |

| Cats | Plasma Protein Binding | 61% | defra.gov.uk |

The serum half-life of capromorelin is relatively short across different animal species. In dogs, the mean serum half-life is 1.19 hours. nih.govresearchgate.net In cats, the mean half-life following oral administration is 1.1 hours, and 0.9 hours after intravenous administration. defra.gov.uk Generally, across laboratory species, the plasma half-life values for capromorelin range from 0.8 to 2.1 hours. europa.eu This short half-life is attributed to a combination of medium systemic clearance and a medium volume of distribution. defra.gov.uk

Systemic Clearance and Volume of Distribution

The systemic clearance of capromorelin, a measure of the volume of plasma cleared of the drug per unit of time, has been determined in dogs. Following oral administration, the mean total plasma clearance was found to be 18.9 mL/min/kg elanco.comcloudfront.net.

The volume of distribution (Vd) is a theoretical volume that represents the extent of a drug's distribution in the body's tissues. For capromorelin, the mean volume of distribution in dogs was 2.0 L/kg elanco.comcloudfront.net. This value suggests that the compound is distributed into the tissues beyond the plasma volume. Following oral administration to Beagle dogs at a dose of 3 mg/kg, the absorption of capromorelin was rapid, with the maximum plasma concentration (Cmax) reached within a mean time (Tmax) of 0.83 hours elanco.com. The plasma concentrations then declined with a short terminal half-life of approximately 1.19 hours elanco.comnih.govresearchgate.net. There were no reported gender differences in the pharmacokinetics of capromorelin in dogs elanco.comcloudfront.net.

Plasma Protein Binding

In vitro studies have shown that capromorelin is not highly bound to plasma proteins elanco.comcloudfront.net. The unbound fraction in plasma was 51%, indicating that a significant portion of the drug is free and available to interact with its target receptors elanco.comcloudfront.net. The binding to plasma proteins was found to be independent of the drug concentration over a range of 10 to 1000 ng/mL elanco.comcloudfront.net.

Hepatic Metabolism and Enzyme Involvement (CYP3A4, CYP3A5)

Preclinical studies involving both in vitro and in vivo models suggest that capromorelin is metabolized by hepatic enzymes elanco.comcloudfront.netnih.govresearchgate.net. Specifically, in vitro studies using human liver microsomes and in vivo studies in rats have indicated that the primary enzymes responsible for the metabolism of capromorelin are Cytochrome P450 3A4 (CYP3A4) and Cytochrome P450 3A5 (CYP3A5) elanco.comcloudfront.net. The elimination of capromorelin appears to occur mainly through phase 1 hepatic metabolism nih.gov.

Excretion Pathways

Studies in dogs using radio-labelled capromorelin have elucidated its excretion pathways. Following oral administration, the majority of the administered dose was recovered within 72 hours elanco.comcloudfront.netnih.govresearchgate.net. The primary route of excretion was through the feces, accounting for 62% of the dose, while 37% of the dose was excreted in the urine elanco.comcloudfront.netnih.govresearchgate.net. Analysis of the metabolites indicated that the products of hepatic metabolism are excreted primarily in the feces, with the remainder being eliminated in the urine nih.gov.

Impact of Renal Insufficiency on Pharmacokinetics

Capromorelin has been evaluated in animal models with renal insufficiency, particularly in cats with chronic kidney disease (CKD) anzcvs.com.auveterinarypracticenews.comamazonaws.comelanco.comfda.gov. While specific pharmacokinetic studies detailing alterations in clearance or half-life in animals with renal impairment are not extensively detailed in publicly available literature, the compound is approved for the management of weight loss in cats with CKD anzcvs.com.auveterinarypracticenews.comelanco.comfda.gov. This indicates that the safety and efficacy have been established in this population. Caution is advised for its use in dogs with renal insufficiency cloudfront.net.

Efficacy Studies in Animal Models for Weight Management and Appetite Stimulation

Capromorelin has demonstrated efficacy in stimulating appetite and promoting weight gain in various animal models, including dogs, cats, and mice.

Dogs: In healthy adult Beagle dogs, a 4-day treatment with capromorelin resulted in a significant increase in food consumption compared to a placebo group (60.55% vs. -11.15%, P < 0.001) nih.govnih.gov. This increased food intake led to a significant increase in mean body weight (5.96% vs. 0.053%, P < 0.001) nih.govnih.gov. Another 7-day study in Beagles showed that capromorelin treatment led to mean increases in food intake ranging from 36% to 58% and mean increases in body weight from 3.8% to 4.5% nih.gov. In a clinical field study involving inappetent dogs, treatment with capromorelin for 4 days resulted in a significantly improved appetite in 68.6% of treated dogs compared to 44.6% in the placebo group (P = 0.008) nih.govtodaysveterinarypractice.com. The mean body weight of capromorelin-treated dogs increased by 1.8% compared to a 0.1% increase in the placebo group (P < 0.001) todaysveterinarypractice.comresearchgate.net.

Cats: In laboratory cats, a 21-day study showed that capromorelin-treated groups had mean increases in food intake ranging from 25% to 46% over baseline, while the placebo group's intake increased by about 11% nih.gov. Consequently, the body weights of capromorelin-treated cats increased by approximately 3.9% to 5.4%, whereas the placebo group experienced a weight loss of about 1.1% nih.gov. In a 91-day study, cats treated with capromorelin had a mean weight increase of 0.8 kg compared to 0.16 kg in the placebo group nih.gov. A pivotal field study in cats with CKD and unintended weight loss demonstrated that by day 55, the capromorelin-treated group had a 5.2% increase in body weight from baseline, a +6.8% difference compared to the control group (p < 0.0001) anzcvs.com.au.

Mice: In a study with BALB/c mice, enteral administration of capromorelin at 10 mg/kg for 3 days resulted in a greater increase in body weight compared to a control group researchgate.netnih.govnih.govresearchgate.net. The positive effect on body weight was observed even in mice that underwent interventions such as anesthesia, analgesia, or surgery nih.gov.

Below are interactive data tables summarizing the efficacy of Capromorelin in various animal models.

Efficacy of Capromorelin in Dogs

| Study Duration | Primary Outcome | Capromorelin Group | Placebo Group | P-value |

|---|---|---|---|---|

| 4 Days | Mean % Change in Food Consumption | +60.55% | -11.15% | < 0.001 nih.govnih.gov |

| 4 Days | Mean % Change in Body Weight | +5.96% | +0.053% | < 0.001 nih.govnih.gov |

| 7 Days | Mean % Increase in Food Intake | 36% - 58% | - | - |

| 7 Days | Mean % Increase in Body Weight | 3.8% - 4.5% | - | - |

| 4 Days (Inappetent Dogs) | % of Dogs with Improved Appetite | 68.6% | 44.6% | 0.008 nih.govtodaysveterinarypractice.com |

Efficacy of Capromorelin in Cats

| Study Duration | Primary Outcome | Capromorelin Group | Placebo Group | P-value |

|---|---|---|---|---|

| 21 Days | Mean % Increase in Food Intake | 25% - 46% | ~11% | - |

| 21 Days | Mean % Change in Body Weight | +3.9% to +5.4% | -1.1% | - |

| 91 Days | Mean Weight Increase | 0.8 kg | 0.16 kg | - |

| 56 Days (Cats with CKD) | Mean % Change in Body Weight | +5.2% | -1.6% | < 0.0001 anzcvs.com.autodaysveterinarypractice.com |

| 15 Days (Cats with CKD) | Mean % Change in Body Weight | +3.3% | No Change | 0.0002 anzcvs.com.au |

Efficacy of Capromorelin in Mice

| Study Duration | Primary Outcome | Result |

|---|

Canine Models

Studies utilizing healthy Beagle dogs have been instrumental in characterizing the primary effects of capromorelin. In laboratory settings, administration of capromorelin to healthy adult Beagles resulted in significant increases in both food consumption and body weight over short-term periods of four to seven days. nih.govresearchgate.netnih.govnih.gov

One key mechanism of action for capromorelin is its role as a growth hormone secretagogue. nih.govnih.gov Research in Beagles demonstrated that oral administration leads to a notable increase in serum GH levels. nih.gov This elevation in GH subsequently stimulates the liver to produce insulin-like growth factor 1 (IGF-1). todaysveterinarypractice.comyoutube.com Studies have consistently shown that capromorelin administration produces sustained increases in serum IGF-1 concentrations, which remained elevated throughout the study duration. nih.govtodaysveterinarypractice.comdrjohnson.com For instance, after seven days of administration, IGF-1 levels were observed to be approximately 60% to 70% higher in treated dogs compared to those receiving a placebo. todaysveterinarypractice.com While the initial GH spike tends to be transient, returning to baseline within hours, the resulting increase in IGF-1 is sustained with continued daily administration. nih.govdrjohnson.com

| Parameter Measured | Observed Effect | Study Duration | Supporting Evidence |

|---|---|---|---|

| Food Consumption | Significant Increase vs. Placebo | 4-7 Days | Mean increase of over 60% compared to placebo in a 4-day study. researchgate.netnih.govnih.gov |

| Body Weight | Significant Increase vs. Placebo | 4-7 Days | Mean increase of 5.96% in treated dogs vs. 0.053% in placebo group over 4 days. researchgate.netnih.gov |

| Growth Hormone (GH) | Increased Serum Concentrations | 7 Days | GH levels increased after dosing, returning to baseline by 8 hours post-dose. nih.gov |

| Insulin-like Growth Factor 1 (IGF-1) | Sustained Increased Serum Concentrations | 7 Days | IGF-1 levels increased on Day 1 and remained elevated through Day 7. nih.govdrjohnson.com |

The efficacy of capromorelin has also been evaluated in clinical studies involving client-owned dogs experiencing inappetence from a variety of underlying medical conditions. nih.govnih.gov In a prospective, randomized, masked, placebo-controlled clinical study, dogs with a history of reduced appetite for at least two days were treated with either capromorelin or a placebo. nih.govnih.govresearchgate.net

Feline Models

Preclinical research in healthy cats has shown that capromorelin produces effects comparable to those seen in dogs. Laboratory studies demonstrated that daily oral administration of capromorelin leads to increased food intake and subsequent gains in body weight. nih.govtodaysveterinarypractice.com

Similar to the canine model, capromorelin acts as a GH secretagogue in cats, leading to sustained increases in serum IGF-1 levels. nih.govtodaysveterinarypractice.comdefra.gov.uk In a 91-day safety study, healthy cats treated with capromorelin showed increased GH and IGF-1 levels compared to the placebo group. nih.govnih.gov These hormonal changes are associated with the observed increases in food consumption and body weight. defra.gov.uk A study involving healthy domestic shorthair cats over six months found that capromorelin caused weight gain in all treatment groups compared to a control group receiving water. fda.govdvm360.com

Capromorelin has been specifically investigated for managing weight loss in cats with chronic kidney disease (CKD), a common and serious condition in felines. fda.govcatwatchnewsletter.com Unintended weight loss in cats with CKD can negatively affect their prognosis and lifespan. fda.gov

In a pivotal 56-day field study involving client-owned cats with CKD and a documented history of unintended weight loss, capromorelin was compared to a placebo control. fda.govcatwatchnewsletter.comanzcvs.com.au The study revealed that cats receiving capromorelin gained weight, while the cats in the control group continued to lose weight. fda.govdvm360.comcatwatchnewsletter.com By the end of the study (Day 55), the capromorelin-treated group had a mean body weight increase of 5.2% from baseline, which was a significant difference compared to the control group. anzcvs.com.au More than 80% of the cats treated with capromorelin either maintained or gained weight during the study period. anzcvs.com.auelanco.com

| Timepoint | Treatment Group (Capromorelin) | Control Group (Placebo) | Significance |

|---|---|---|---|

| Day 15 | +3.3% Mean BW Change | No change in BW | p = 0.0002 anzcvs.com.au |

| Day 27 | +3.8% Mean BW Change | -0.9% Mean BW Change | p < 0.0001 anzcvs.com.au |

| Day 55 | +5.2% Mean BW Change | -1.7% Mean BW Change (end of study) defra.gov.uk | p < 0.0001 anzcvs.com.au |

Rodent Models (Rats, Mice)

Rodent models have been fundamental in the initial discovery and characterization of growth hormone secretagogues like capromorelin. nih.govnih.gov Early in its development, capromorelin was shown to stimulate the release of GH both in rat pituitary cell cultures in vitro and after oral administration in vivo. nih.govtaiclone.com In anesthetized rat models, capromorelin demonstrated potent GH-releasing activity. taiclone.com

Studies in mice have further explored the effects of capromorelin on body weight. nih.gov Research has shown that enterally administered capromorelin can lead to greater increases in body weight compared to controls. nih.govresearchgate.netnih.gov It has also been shown to mitigate weight loss resulting from various research-related interventions. nih.govnih.gov These studies in rats and mice confirmed the compound's primary mechanism as a ghrelin receptor agonist and its potential to influence growth hormone secretion and body weight, laying the groundwork for further investigation in larger animal models. nih.govnih.gov

Rabbit Models

Investigations utilizing New Zealand White rabbits have explored the effects of capromorelin on appetite. In these studies, the administration of oral capromorelin was associated with an increase in both feed intake and fecal output when compared to a control group. nih.govvcahospitals.com Specifically, significant increases in feed consumption were noted at various time points during the study period. nih.gov While both capromorelin and another appetite stimulant, mirtazapine (B1677164), were found to increase feed intake, the effects of mirtazapine on feed intake and body weight were reportedly more significant in healthy rabbits. nih.govvcahospitals.com The studies suggest that capromorelin is a potential option for treating inappetence in rabbits, a condition that can lead to serious health issues like gastrointestinal stasis. nih.govvcahospitals.com Further research, including toxicity and pharmacokinetic studies, has been suggested to better understand its clinical applications in different rabbit breeds and ages. nih.gov

Table 1: Effects of Oral Capromorelin on Feed Consumption in Healthy New Zealand White Rabbits

| Treatment Group | Day 2 Change in Feed Consumption (vs. Control) | Day 3 Change in Feed Consumption (vs. Control) | Day 4 Change in Feed Consumption (vs. Control) |

|---|---|---|---|

| Capromorelin 4 mg/kg PO SID | Significant Increase | Significant Increase | Significant Increase |

| Capromorelin 8 mg/kg PO SID | Not Specified | Significant Increase | Not Specified |

| Capromorelin 4 mg/kg PO BID | Not Specified | Not Specified | Significant Increase |

| Capromorelin 8 mg/kg PO BID | Not Specified | Significant Increase | Significant Increase |

Source: Data compiled from studies on New Zealand White rabbits. nih.gov

Investigations into Anti-inflammatory and Immunomodulatory Effects

Capromorelin, as a ghrelin receptor agonist, is associated with the anti-inflammatory and immunomodulatory properties attributed to ghrelin. elsevierpure.comnih.govmdpi.com Research has established ghrelin as a potent anti-inflammatory mediator. elsevierpure.com In vitro studies have demonstrated that ghrelin can modulate the release of various cytokines. elsevierpure.com

Preclinical studies investigating the effects of ghrelin in the context of cardiac ischemia-reperfusion injury have provided further evidence of these effects. In these models, ghrelin administration was shown to suppress the myocardial inflammatory response. ipindexing.comajbm.net This was evidenced by the amelioration of tissue concentrations of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Monocyte Chemoattractant Protein-1 (MCP-1). ipindexing.comajbm.net Furthermore, ghrelin has been shown to protect the heart by inhibiting the TLR4/NLRP3 inflammasome pathway, which is involved in inflammatory responses. nih.gov These findings highlight the potential for ghrelin receptor agonists to influence immunoregulation and inflammatory processes. elsevierpure.com

Studies on Gastrointestinal Motility

The effect of capromorelin and other ghrelin receptor agonists on gastrointestinal motility has been a subject of investigation, with varied results across different species. Ghrelin, the endogenous hormone that capromorelin mimics, is known to regulate gut motility. nih.gov In some animal models, such as in rats, ghrelin has been shown to stimulate gut motility and accelerate intestinal transit. elsevierpure.comipindexing.com Ghrelin receptor agonists have demonstrated similar prokinetic effects in rodents. ipindexing.com

However, the prokinetic effect is not consistent across all species. For instance, in dogs, intravenous administration of canine ghrelin did not appear to stimulate motor activity in the digestive tract or speed up gastric emptying. elsevierpure.com In alignment with this, a 12-month safety study of capromorelin in laboratory Beagle dogs did not report any clinical signs associated with increased gut motility. elsevierpure.com In humans, ghrelin has been shown to stimulate gastric motility and accelerate gastric emptying. nih.gov These species-specific differences underscore the complexity of the ghrelin system's role in regulating gastrointestinal function.

Research on Cardiac Ischemia/Reperfusion Injury

While direct studies on capromorelin for cardiac ischemia/reperfusion (I/R) injury are not extensively documented, research into the effects of ghrelin provides significant insight into the potential cardioprotective role of ghrelin receptor agonists. Multiple preclinical studies using isolated rat heart models have demonstrated that ghrelin administration protects the myocardium against I/R injury. nih.govelsevierpure.comnih.gov

The protective effects are multifaceted. Administration of ghrelin during the reperfusion period led to improvements in key cardiac functional parameters, including coronary flow, heart rate, and left ventricular pressure. elsevierpure.com It also reduced the release of lactate dehydrogenase and myoglobin, which are markers of cardiomyocyte injury, and attenuated the depletion of myocardial ATP. elsevierpure.com Mechanistically, ghrelin's cardioprotective effects are linked to the inhibition of oxidative stress and inflammation. nih.gov It has been shown to suppress the myocardial inflammatory response by reducing the expression of pro-inflammatory cytokines and inhibiting the TLR4/NLRP3 inflammasome signaling pathway. nih.govipindexing.comajbm.net

Table 2: Cardioprotective Effects of Ghrelin in Rat Models of Ischemia/Reperfusion Injury

| Parameter | Effect of Ghrelin Administration |

|---|---|

| Hemodynamic Function | |

| Coronary Flow | Improved |

| Heart Rate | Improved |

| Left Ventricular Systolic Pressure (LVSP) | Improved |

| Left Ventricular End-Diastolic Pressure (LVEDP) | Improved |

| Myocardial Injury Markers | |

| Lactate Dehydrogenase (LDH) Release | Reduced |

| Myoglobin Release | Reduced |

| Infarct Size | Attenuated |

| Cellular & Inflammatory Markers | |

| Myocardial ATP Depletion | Attenuated |

| Oxidative Stress | Relieved |

| Pro-inflammatory Cytokines (IL-6, IL-1β, MCP-1) | Ameliorated |

| TLR4/NLRP3 Inflammasome Pathway | Inhibited |

Source: Data compiled from preclinical studies on isolated rat hearts. nih.govelsevierpure.comipindexing.comajbm.net

Table of Mentioned Compounds

| Compound Name |

|---|

| Capromorelin tartrate |

| Mirtazapine |

| Interleukin-6 (IL-6) |

| Interleukin-1β (IL-1β) |

| Monocyte Chemoattractant Protein-1 (MCP-1) |

| Lactate dehydrogenase |

| Myoglobin |

Clinical Research in Human Subjects

Research in Elderly Adults for Frailty and Lean Body Mass

Frailty in older adults is a significant concern, often characterized by reduced lean body mass, strength, and physical function. nih.govnih.gov Research has explored capromorelin (B1582104) tartrate as a potential intervention to counteract these age-related changes.

Clinical studies have demonstrated that capromorelin tartrate can lead to an increase in lean body mass in elderly individuals. In a notable year-long trial involving 395 seniors aged 65 to 84, participants receiving the drug experienced an average gain of 1.4 kg (3 lbs) in lean body mass within the first six months. newdrugapprovals.org This suggests a potential role for capromorelin in mitigating the loss of muscle mass associated with aging.

The same trial that observed gains in lean body mass also reported improvements in physical function. newdrugapprovals.org Participants who received this compound showed enhanced ability to walk in a straight line, a test that assesses balance, strength, and coordination. newdrugapprovals.org

After a year of treatment, subjects receiving capromorelin also demonstrated an improved capacity to climb stairs. newdrugapprovals.org However, these results were not deemed significant enough to extend the trial for a second year. newdrugapprovals.org

Studies in Spinal Cord-Injured and Able-Bodied Volunteers

The effects of capromorelin have also been investigated in individuals with spinal cord injuries and compared to able-bodied volunteers. One study administered ascending oral doses of 20, 50, and 100 mg to participants to assess its impact. vulcanchem.com

Potential Applications in Cancer Cachexia

Cancer cachexia is a complex wasting syndrome characterized by the loss of lean body mass and muscle atrophy, which cannot be reversed by nutritional support alone. nih.gov Ghrelin receptor agonists like capromorelin are being explored for their potential to counteract this condition. nih.gov While much of the research in this area has focused on the similar compound anamorelin, the mechanisms are relevant to understanding the potential of capromorelin. nih.govdovepress.com Anamorelin has shown the ability to increase lean body mass and total body weight in patients with non-small cell lung cancer and cachexia. nih.gov The underlying principle is that by activating the ghrelin receptor, these compounds can stimulate appetite and promote an increase in body weight and lean muscle mass. nih.gov

Toxicological Research of Capromorelin Tartrate

Single-Dose Toxicity Studies

Acute toxicity studies were conducted to determine the effects of a single administration of Capromorelin (B1582104) tartrate. These studies involved both oral and intravenous routes in rodent and non-rodent species.

Oral and Intravenous Administration in Rats and Mice

In a single-dose toxicity study, Capromorelin tartrate was administered to both mice and rats via oral and intravenous routes, with clinical observations conducted for 14 days. defra.gov.uk The results indicated that toxicity was lower following oral administration compared to the intravenous route for both species. defra.gov.uk

In mice, oral administration of 100 mg/kg and intravenous administration of 10 or 20 mg/kg produced no clinical signs. europa.eu However, mortality was observed at a high oral dose of 500 mg/kg (4 out of 6 mice) and at an intravenous dose of 50 mg/kg (2 out of 3 mice). europa.eu The approximate intravenous lethal dose (LD50) in mice was determined to be in the range of 20 mg/kg to 50 mg/kg. defra.gov.uk

In rats, clinical signs were noted at all tested oral doses (50, 100, 500, and 1000 mg/kg). europa.eu Following intravenous administration, no clinical signs were apparent at the lowest dose of 5 mg/kg. europa.eu Mortality occurred at the highest oral dose of 1000 mg/kg, where 2 out of 3 females died. europa.eu A high intravenous dose of 250 mg/kg resulted in the death of all treated rats within seconds. europa.eu The oral LD50 in rats was established to be greater than 1000 mg/kg. defra.gov.uk

| Species | Route of Administration | Dose (mg/kg) | Findings |

| Mouse | Oral | 100 | No clinical signs observed. europa.eu |

| Oral | 500 | Death occurred in 4/6 mice. europa.eu | |

| Intravenous | 10, 20 | No clinical signs observed. europa.eu | |

| Intravenous | 50 | Death occurred in 2/3 mice. europa.eu | |

| Rat | Oral | 50, 100, 500, 1000 | Clinical signs observed at all doses. europa.eu |

| Oral | 1000 | Death occurred in 2/3 female rats. europa.eu | |

| Intravenous | 5 | No clinical signs appeared. europa.eu | |

| Intravenous | 250 | All rats died within seconds. europa.eu |

Repeated-Dose Toxicity Studies

To evaluate the effects of longer-term exposure, this compound was assessed in repeated-dose toxicity studies in several species, with durations ranging from one month to one year.

Studies in Rats (One-Month and Six-Month)

Information regarding one-month and six-month repeated-dose oral toxicity studies in rats was not available in the reviewed sources.

Studies in Mice

A repeated-dose toxicity study was conducted in mice, which indicated that Capromorelin did not induce toxicity in this species. defra.gov.uk Specific details regarding the duration, dose levels, and evaluated parameters were not available in the reviewed sources.

Studies in Dogs (One-Month and One-Year)

Repeated-dose oral toxicity studies were conducted in Beagle dogs for durations of one month and one year.

In the one-month study , the No-Observed-Adverse-Effect Level (NOAEL) was determined to be 40 mg/kg/day. defra.gov.uk At a dose of 7 mg/kg, no adverse effects were observed. defra.gov.uk

The one-year study involved daily oral administration of Capromorelin to healthy Beagle dogs at doses of 0.3, 7, and 40 mg/kg/day. nih.govvippetcare.comregulations.gov Key findings from this long-term study included:

Clinical Signs : Increased salivation was observed. vippetcare.com At the highest dose of 40 mg/kg/day, reddening and/or swollen paws were also noted. vippetcare.com

Clinical Pathology : In the 40 mg/kg group, treatment-related decreases were seen in red blood cell count, hemoglobin, and hematocrit. vippetcare.com Increases in cholesterol, high-density lipoproteins, and the liver-specific isozyme of serum alkaline phosphatase were also observed at this high dose. vippetcare.com In contrast to the one-month study, the one-year study revealed multiple adverse effects at the 7 mg/kg dose level. defra.gov.uk

Organ Weights and Histopathology : Dose-related increases in liver weights were observed. vippetcare.com Microscopic examination revealed hepatocellular cytoplasmic vacuolation. vippetcare.com Postmortem findings were otherwise generally normal. nih.gov

| Study Duration | Species | Dose Levels (mg/kg/day) | Key Findings |

| One-Month | Dog | 7, 40 | No adverse effects observed at 7 mg/kg. NOAEL established at 40 mg/kg/day. defra.gov.uk |

| One-Year | Dog | 0.3, 7, 40 | Clinical Signs: Salivation, reddening/swollen paws (at 40 mg/kg). vippetcare.com |

| Clinical Pathology: Decreased RBC, hemoglobin, hematocrit; Increased cholesterol, HDL, ALP (at 40 mg/kg). Adverse effects observed at 7 mg/kg. defra.gov.ukvippetcare.com | |||

| Organ Effects: Increased liver weights, hepatocellular cytoplasmic vacuolation. vippetcare.com |

Reproductive Toxicity and Teratogenicity Studies

The potential effects of this compound on reproductive function and embryonic development have been investigated in studies involving rats and rabbits.

Rat Studies

In a reproductive toxicity study conducted in rats, this compound was administered orally for a period of 12 days. The findings from this study established a No-Observed-Adverse-Effect Level (NOAEL) of 75 mg/kg. defra.gov.uk This indicates the highest dose at which no adverse reproductive or developmental effects were observed in the rat model. The study did not establish a clear dose-response relationship for reproductive toxicity. defra.gov.uk

Rabbit Studies

Reproductive toxicity studies were also performed in rabbits, with this compound administered orally. The primary observation in these studies was an increase in both gestational and fetal body weights. These effects were attributed to the known pharmacological activity of Capromorelin as a growth hormone secretagogue, rather than a direct toxic effect on development. defra.gov.uk

Mutagenicity and Carcinogenicity Assessments

A comprehensive battery of tests was conducted to assess the mutagenic potential of this compound. These studies were designed to detect various types of genetic damage.

The mutagenicity of this compound was evaluated in four distinct assays:

A bacterial reverse mutation test (Ames test) using strains of Salmonella typhimurium and Escherichia coli.

An in vitro mammalian cell mutation assay.

An in vitro chromosome aberration test using human lymphocytes.

An in vivo micronucleus test in mouse bone marrow cells.

The results from this battery of tests indicated that this compound is not a bacterial mutagen and did not induce dose-dependent mutagenicity in the other assays. defra.gov.uk

Due to the negative findings in the comprehensive mutagenicity test battery, carcinogenicity studies for this compound were not conducted. defra.gov.uk

Comparative Studies and Drug Interactions

Comparison with Other Appetite Stimulants

Inappetence in rabbits is a significant welfare concern that can lead to severe gastrointestinal complications. nih.gov A study comparing the efficacy of capromorelin (B1582104) and mirtazapine (B1677164) as appetite stimulants in healthy New Zealand White rabbits yielded notable results. nih.govctfassets.net The study evaluated the effects of both drugs on feed intake and fecal output. nih.govctfassets.netacs.org

Key findings from the comparative study include:

Feed Intake: Rabbits treated with mirtazapine showed a significantly higher feed intake compared to those treated with capromorelin at specific time points during the study. nih.gov

Fecal Output: A significantly greater fecal output was observed in rabbits that received mirtazapine compared to those administered capromorelin on multiple days of the study. nih.gov

Body Weight: Mirtazapine was also associated with an increase in body weight when compared to the control group. nih.gov

A subsequent study in rabbits that had undergone surgery found no significant difference in postoperative feed intake and fecal output between groups treated with mirtazapine, capromorelin, or a saline control. ctfassets.netacs.org Despite this, based on its superior efficacy in healthy rabbits, mirtazapine is recommended for consideration in treating inappetence in this species. ctfassets.netacs.org

| Parameter | Capromorelin Effects | Mirtazapine Effects | Comparative Outcome |

|---|---|---|---|

| Feed Intake | Increased vs. Control | Significantly higher than Capromorelin on specific days nih.gov | Mirtazapine showed superior efficacy nih.gov |

| Fecal Output | Increased vs. Control acs.org | Significantly higher than Capromorelin on specific days nih.gov | Mirtazapine showed superior efficacy nih.gov |

| Body Weight | Not specified as significantly different from control | Increased vs. Control nih.gov | Mirtazapine showed a positive effect on body weight nih.gov |

Pharmacokinetic Drug-Drug Interactions

The metabolism of capromorelin is primarily carried out by the cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5. ctfassets.netvippetcare.comnih.gov This metabolic pathway is a critical consideration for potential drug-drug interactions. ctfassets.netvippetcare.com Drugs that inhibit the activity of CYP3A4 and CYP3A5 can affect the metabolism of capromorelin, potentially leading to altered plasma concentrations. ctfassets.netvippetcare.com

Inhibitors of CYP3A4 and CYP3A5 can slow down the breakdown of capromorelin, which may prolong its activity in the body. vin.com The impact of such inhibitors is an important factor in clinical use, as co-administration could necessitate adjustments in management.

Examples of drugs that are known inhibitors of CYP3A4 and could potentially interact with capromorelin include:

Amiodarone vcahospitals.com

Cimetidine vin.comvcahospitals.com

Diltiazem vin.comvcahospitals.com

Erythromycin vin.comvcahospitals.com

Ketoconazole vin.comvcahospitals.com

Itraconazole vin.comvcahospitals.com

Fluconazole vin.com

The genetic makeup of an individual can also influence the metabolism of drugs processed by CYP3A enzymes. Genetic polymorphisms in CYP3A4 and CYP3A5 can lead to significant variations in enzyme activity among individuals, which in turn can affect the pharmacokinetic profiles of drugs like capromorelin. nih.gov The expression level of CYP3A5, in particular, can have a significant impact on the inhibitory potency of certain drugs, and this effect can be specific to the inhibitor and the substrate involved. nih.govtodaysveterinarypractice.com

Pharmacodynamic Drug-Drug Interactions

Pharmacodynamic drug-drug interactions occur when one drug alters the pharmacological effect of another. nih.gov These interactions can be synergistic, additive, or antagonistic. nih.gov

In vivo studies have demonstrated the efficacy of capromorelin in stimulating appetite and promoting weight gain in various animal models.

In a 7-day study with Beagle dogs, capromorelin treatment led to significant mean increases in food intake, ranging from 36% to 58%, and significant increases in body weight, ranging from a mean of 3.8% to 4.5%, compared to a placebo. nih.gov A 4-day study in laboratory Beagles also showed increases in food intake and body weight. nih.gov In a pivotal field study involving 177 inappetent dogs, those treated with capromorelin for 4 days showed a significant improvement in appetite (68.6%) compared to the placebo group (44.6%). researchgate.net The capromorelin-treated group also had a greater mean increase in body weight (1.8%) compared to the placebo group (0.1%). researchgate.net

Similar effects have been observed in cats. In a 21-day study, capromorelin-treated cats showed mean increases in food intake ranging from 25% to 46% over baseline, while the placebo group's intake increased by about 11%. nih.gov The body weights of capromorelin-treated cats increased by approximately 3.9% to 5.4%, whereas the placebo group experienced a weight loss of about 1.1%. nih.gov

| Species | Study Duration | Key Findings (vs. Placebo) | Reference |

|---|---|---|---|

| Dogs (Beagle) | 7 days | 36-58% increase in food intake; 3.8-4.5% increase in body weight. | nih.gov |

| Dogs (Inappetent) | 4 days | 68.6% appetite improvement; 1.8% increase in body weight. | researchgate.net |

| Cats | 21 days | 25-46% increase in food intake; 3.9-5.4% increase in body weight. | nih.gov |

Information regarding specific in vitro static and dynamic pharmacodynamic drug-drug interaction tests for capromorelin tartrate is not extensively detailed in publicly available scientific literature.

In general, in vitro tests are crucial in drug development to predict potential interactions.

Static tests are typically performed with the drug held at a constant concentration to measure its effect on a biological system.

Dynamic tests involve varying the concentration of the drug to observe the response over a range of doses.

These tests help in understanding the mechanism of action and potential for interactions with other compounds at a cellular level. For capromorelin, in vitro studies have confirmed its binding to the ghrelin receptor (GHS-R1a) and its ability to stimulate growth hormone release in pituitary cell cultures. nih.govncats.io For instance, in rat pituitary cell cultures, capromorelin stimulated growth hormone release with an EC50 of 3 nM. Another in vitro study using a human GHSR cell line found that certain analogs of capromorelin exhibited an efficacy 2.2 to 4.2 times stronger than the endogenous ligand, ghrelin. acs.org While these studies confirm its primary pharmacodynamic action, specific in vitro tests designed to evaluate its interaction with other drugs at a pharmacodynamic level are not widely reported.

Future Directions and Research Gaps

Long-term Efficacy and Safety in Chronic Conditions

While capromorelin (B1582104) has been approved for appetite stimulation in dogs and for managing weight loss in cats with chronic kidney disease, comprehensive long-term studies are still needed. wikipedia.orgnih.gov In dogs, a 12-month oral safety study demonstrated that long-term daily administration of capromorelin at doses significantly higher than the commercial dose is safe. researchgate.net However, long-term evaluations of its effects on body weight, composition, and function in dogs with chronic conditions are not as extensive. nih.gov

For feline patients, capromorelin is approved for managing weight loss associated with chronic kidney disease (CKD). wikipedia.org A clinical trial in cats with CKD and significant unintended weight loss showed that the compound resulted in significant weight gain over a 56-day period. researchgate.net Further investigation into the indefinite use of capromorelin in various chronic diseases is warranted to fully establish its long-term efficacy and safety profile in a clinical setting. vin.com Some chronic conditions may necessitate indefinite use of capromorelin, while for others it may only be required during recovery. vin.com

Further Elucidation of Anti-inflammatory and Immunomodulatory Pathways

Ghrelin, the natural ligand for the receptor that capromorelin targets, is known to have anti-inflammatory and immunomodulatory effects. nih.govresearchgate.net Research has indicated that ghrelin can act as a potent anti-inflammatory mediator, influence the development of lymphocytes, and modulate the release of various cytokines. nih.gov These effects are of significant interest for the therapeutic application of ghrelin receptor agonists like capromorelin.

While the primary mechanism of capromorelin is centered on appetite stimulation through the growth hormone secretagogue receptor 1a (GHS-R1a), the downstream effects on inflammatory pathways are not fully elucidated. nih.govnih.gov Inflammatory cytokines can contribute to anorexia in illness by disrupting the hypothalamic-pituitary axis hunger pathways. nih.gov By acting as a ghrelin mimetic, capromorelin could potentially counteract these effects. Further research is needed to understand the specific molecular pathways through which capromorelin may exert anti-inflammatory and immunomodulatory effects. This could open up new therapeutic avenues for capromorelin in inflammatory conditions.

Exploration of Capromorelin Tartrate in Additional Disease Models

The appetite-stimulating and anabolic properties of capromorelin suggest its potential utility in a variety of disease models beyond its current approved uses. Cachexia, or muscle wasting, is a common complication in a range of chronic diseases including cancer, chronic heart failure, and chronic kidney disease. nih.gov

Studies in rodent models of CKD-related cachexia have shown that ghrelin treatment can improve lean body mass. nih.gov Similarly, in human patients with cachexia secondary to chronic heart failure, synthetic ghrelin administration has shown positive effects. nih.gov Given these findings, there is a strong rationale for exploring the efficacy of capromorelin in animal models of cancer cachexia, cardiac cachexia, and other conditions associated with muscle wasting. nih.gov Anecdotal evidence suggests its use in dogs recovering from acute illness, surgery, or trauma, and in those with pancreatitis or gastrointestinal diseases. dvm360.com

Furthermore, the compound has been investigated in other species, such as rhesus macaques, where it was found to increase body weight and IGF-1 levels, suggesting its potential for treating inappetence and weight loss in non-human primates. nih.gov

Development of Novel Formulations and Delivery Methods

Currently, this compound is available as an oral solution. nih.gov While this formulation has proven effective, the development of alternative delivery methods could enhance its utility and compliance in certain clinical scenarios. For instance, long-acting injectable or implantable formulations could be beneficial for chronic conditions requiring long-term treatment, reducing the need for daily oral administration. nih.gov

Research into different pharmaceutical compositions has explored various formulations for oral and parenteral administration, including the potential for delivery via syringe, spray, pill, or tablet. google.com The development of such novel formulations would represent a significant advancement in the therapeutic application of capromorelin.

Advanced Pharmacodynamic Modeling and Biomarker Discovery

The primary pharmacodynamic effect of capromorelin is the stimulation of growth hormone (GH) and a subsequent increase in insulin-like growth factor 1 (IGF-1). todaysveterinarypractice.com While these are established biomarkers of capromorelin's activity, more sophisticated pharmacodynamic modeling could provide deeper insights into the dose-concentration-effect relationship. researchgate.netiajpr.com

Research Findings on this compound

| Study Focus | Animal Model | Key Findings |

| Long-term Safety | Healthy Beagle Dogs | Daily oral administration at doses up to 17.5 times the label dose for 12 consecutive months was well tolerated. todaysveterinarypractice.com |

| Efficacy in CKD | Cats with Chronic Kidney Disease | Significant weight gain was observed after 56 days of treatment in cats with >5% unintended weight loss. researchgate.net |

| Appetite Stimulation | Inappetent Client-Owned Dogs | Treatment with capromorelin significantly improved owner-assessed appetite after 4 days compared to placebo. todaysveterinarypractice.com |

| Pharmacodynamics | Healthy Beagle Dogs | Administration for 7 days resulted in sustainably increased IGF-1 levels. todaysveterinarypractice.com |

| Use in Non-Human Primates | Healthy Rhesus Macaques | A 7-day course of treatment increased body weight and IGF-1 levels without overt negative health effects. nih.gov |

Q & A

What are the primary mechanisms of action of capromorelin tartrate in growth hormone (GH) regulation, and how are these mechanisms experimentally validated?

This compound functions as a potent, orally active agonist of the growth hormone secretagogue receptor (GHSR), with a binding affinity (Ki) of 7 nM for hGHS-R1a . Methodological validation involves:

- Competitive radioligand binding assays : Using HEK293 cells expressing hGHS-R1a and [¹²⁵I]-ghrelin to quantify displacement efficiency .

- In vitro GH release assays : Rat pituitary cell cultures treated with capromorelin show dose-dependent GH secretion (EC₅₀: 3 nM), measured via ELISA or RIA .

- In vivo models : Anesthetized rats exhibit GH release (ED₅₀: 0.05 mg/kg IV), while dogs demonstrate increased food intake and weight gain (0.52 kg vs. placebo) at 30 mg/mL oral dosing .

How should researchers design in vivo studies to evaluate capromorelin’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

Key considerations include:

- Species selection : Rodents (bioavailability: 65%) and canines (44%) are standard due to established absorption and GH response profiles .

- Dosing protocols : Oral solutions (e.g., 30 mg/mL in dogs) require fasting controls to isolate appetite-stimulating effects .

- PK parameters : Measure plasma concentrations via LC-MS/MS, focusing on Cmax, Tmax, and AUC. Note species-specific differences in metabolism (e.g., CYP450 isoforms) .

- PD endpoints : Quantify GH spikes (timed blood sampling), food intake, and body weight changes over 7–14 days .

What experimental strategies address discrepancies between in vitro and in vivo efficacy data for capromorelin?

Contradictions (e.g., EC₅₀ vs. ED₅₀ disparities) arise from:

- Bioavailability limitations : High in vitro potency (nM-range EC₅₀) may not translate in vivo due to first-pass metabolism or solubility issues. Use PK modeling to adjust dosing regimens .

- Tissue-specific receptor expression : GHSR density varies across organs; validate target engagement via immunohistochemistry or PET tracers in relevant tissues .

- Species-specific responses : Compare GH release curves in rodents (acute) vs. canines (chronic) to refine translational models .

How can researchers optimize analytical methods for capromorelin quantification in biological matrices?

- Chromatographic techniques : Reverse-phase HPLC with UV detection (λ = 210–280 nm) or LC-MS/MS for enhanced specificity .

- Method validation : Apply Quality-by-Design (QbD) principles, using Box-Behnken experimental design to optimize mobile phase pH, column temperature, and flow rate .

- Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction to minimize matrix interference in plasma/urine .

What are the critical storage and handling protocols for capromorelin to ensure experimental reproducibility?

- Powder form : Store at -20°C in inert atmosphere (argon) for ≤3 years; avoid repeated freeze-thaw cycles .

- Solubilized form : Prepare stock in DMSO (100 mg/mL), aliquot, and store at -80°C for ≤1 year .

- In vivo formulations : For oral dosing, use vehicles like PEG300/Tween 80 (v/v ratios validated for stability) .

How should researchers interpret conflicting data on capromorelin’s effects across different experimental models?

Case example: Higher GH release in rodents vs. modest weight gain in dogs.

- Contextualize endpoints : Acute GH spikes (rodents) vs. chronic appetite modulation (dogs) reflect model-specific outcomes .

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey) to compare dose-response curves across species .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., dose thresholds for efficacy) .

What advanced methodologies are available for studying capromorelin’s long-term metabolic effects?

- Omics integration : Transcriptomics (RNA-seq of hypothalamic tissue) and metabolomics (plasma LC-MS) to map signaling pathways .

- Chronic toxicity models : 6-month rodent studies evaluating organ weights, histopathology, and hormonal panels .

- Behavioral assays : Use automated feeding monitors in dogs to correlate appetite with circadian GH secretion .

How can researchers ensure data integrity and reproducibility in capromorelin studies?

- Blinded experiments : Separate teams for dosing, data collection, and analysis to minimize bias .

- Reagent validation : Certify capromorelin purity (>98%) via NMR/HPLC and confirm receptor binding in parallel assays .

- Data transparency : Publish raw datasets (e.g., GH concentration time courses) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.